1-Cyano-2,3-dimethylisourea
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Overview
Description
1-Cyano-2,3-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Preparation Methods
The synthesis of 1-Cyano-2,3-dimethylisourea can be achieved through various methods. One common approach involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . These methods are versatile and economical, making them suitable for industrial production.
Chemical Reactions Analysis
1-Cyano-2,3-dimethylisourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions with bidentate reagents.
Common reagents used in these reactions include potassium hydroxide, carbon disulfide, and 1,2-dibromoethane . Major products formed from these reactions include cyanoacetamide derivatives and heterocyclic compounds .
Scientific Research Applications
1-Cyano-2,3-dimethylisourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and technical products.
Mechanism of Action
The mechanism of action of 1-Cyano-2,3-dimethylisourea involves its reactivity with nucleophiles and electrophiles. The compound’s cyano group (CN) and methyl ester group (COOCH₃) play crucial roles in its chemical behavior. The cyano group acts as an electrophile, while the methyl ester group can participate in nucleophilic substitution reactions . These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-Cyano-2,3-dimethylisourea can be compared with other similar compounds, such as:
N-Cyanoacetamides: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Cyanamides: These compounds also contain a cyano group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications in different fields.
Properties
CAS No. |
94134-02-8 |
---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
methyl N-cyano-N'-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) |
InChI Key |
CMIPWACBRYWGPN-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC#N)OC |
Origin of Product |
United States |
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